molecular formula C5H8N2OS B8572625 1-(2-Aminothiazol-4-yl)ethan-1-ol

1-(2-Aminothiazol-4-yl)ethan-1-ol

Cat. No.: B8572625
M. Wt: 144.20 g/mol
InChI Key: CKZAMDAFHINZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminothiazol-4-yl)ethan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminothiazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminothiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.

    Reduction: The compound can be reduced to form 1-(2-amino-1,3-thiazol-4-yl)ethane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.

    Reduction: 1-(2-amino-1,3-thiazol-4-yl)ethane.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Aminothiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminothiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 1-(2-Aminothiazol-4-yl)ethan-1-ol, known for its antimicrobial properties.

    1-(2-Amino-1,3-thiazol-4-yl)ethane: A reduced form of the compound with similar chemical properties.

    1-(2-Amino-1,3-thiazol-4-yl)acetaldehyde:

Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3,(H2,6,7)

InChI Key

CKZAMDAFHINZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(2-amino-1,3-thiazol-4-yl)ethanone (10 g, 70.33 mmol, 1 eq.) in 100 ml dry THF cooled to 5° C., was added LiBH4 (2M in THF, 38.7 ml, 77.36 mmol, 1.1 eq.) followed by MeOH (3.2 ml, 78 mmol, 1.11 eq.). The reaction was allowed to warm to r.t. and was stirred for further 18 hrs. The solvent was evaporated and the residue was partitioned between 250 ml EtOAc/250 ml water. Stirring was allowed for 10 mins. And the brown solid was filtered. The organic layer was separated, washed with brine, dried with MgSO4 and evaporated to give viscous orange oil. The residue was purified by chromatography on silica gel to give 1-(2-amino-1,3-thiazol-4-yl)ethanol (2 g, 19% yield) as a white solid.
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3.2 mL
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